molecular formula C25H21NO4 B2816975 9-(4-(2-hydroxyethyl)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951977-19-8

9-(4-(2-hydroxyethyl)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2816975
CAS No.: 951977-19-8
M. Wt: 399.446
InChI Key: YBSSXJHFJXNTGW-UHFFFAOYSA-N
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Description

9-(4-(2-hydroxyethyl)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a sophisticated chromeno-oxazinone heterocyclic compound designed for pharmaceutical research and medicinal chemistry applications. This complex molecular architecture features a fused chromeno[8,7-e][1,3]oxazin-4(8H)-one core system substituted with phenyl rings at the 3-position and a 4-(2-hydroxyethyl)phenyl moiety at the 9-position, creating an extended conjugated system with potential for diverse biological interactions . The chromeno-oxazinone scaffold represents a privileged structure in drug discovery, with related analogs demonstrating significant pharmacological potential across various therapeutic areas . Researchers can utilize this compound as a key intermediate in the development of novel therapeutic agents, particularly for investigating structure-activity relationships in heterocyclic medicinal chemistry. The presence of the 2-hydroxyethylphenyl substituent enhances the molecule's solubility profile and provides a convenient handle for further chemical modifications through conjugation chemistry, making it particularly valuable for prodrug strategies and bioconjugation applications. The compound's complex polycyclic structure suggests potential for exploring protein-ligand interactions, with the electron-rich chromeno-oxazinone core capable of engaging in various binding modalities with biological targets. This reagent is offered exclusively for research purposes in laboratory settings and is strictly classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or human consumption applications. Researchers should consult the material safety data sheet prior to use and implement appropriate safety protocols when handling this compound.

Properties

IUPAC Name

9-[4-(2-hydroxyethyl)phenyl]-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-13-12-17-6-8-19(9-7-17)26-14-21-23(30-16-26)11-10-20-24(28)22(15-29-25(20)21)18-4-2-1-3-5-18/h1-11,15,27H,12-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSSXJHFJXNTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OCN1C5=CC=C(C=C5)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-(2-hydroxyethyl)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has attracted attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N1O4C_{21}H_{21}N_{1}O_{4}, with a molecular weight of approximately 349.4 g/mol. The structure includes a chromeno-oxazine framework, which is known to influence its biological interactions.

Antiviral Activity

Recent studies have demonstrated that derivatives of oxazinyl flavonoids exhibit significant antiviral properties. For instance, compounds similar to the target compound have shown effectiveness against Tobacco Mosaic Virus (TMV). In one study, specific derivatives demonstrated inactivation activity rates exceeding 60% at concentrations of 500 μg/mL, outperforming the standard antiviral ribavirin . The mechanism appears to involve inhibition of viral assembly through interaction with viral coat proteins.

Antifungal Activity

The compound's structural analogs have also been evaluated for antifungal properties. A series of synthesized oxazinyl flavonoids showed moderate to high inhibitory activities against common agricultural pathogens. For example, certain compounds exhibited inhibition rates higher than 50% against Sclerotinia sclerotiorum and Physalospora piricola at a concentration of 50 μg/mL . This suggests that the target compound may possess similar antifungal activities due to its structural characteristics.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. This interaction may modulate various biochemical pathways, including those involved in viral replication and cell signaling processes associated with tumor growth.

Case Studies and Research Findings

StudyFindings
MDPI Study on Oxazinyl FlavonoidsCompounds showed significant antiviral activity against TMVSuggests potential for agricultural applications
PMC Research on Antifungal ActivityInhibition rates over 50% against several fungal pathogensIndicates potential as a fungicide
Synthesis and Biological EvaluationStructural modifications enhanced biological activityHighlights importance of chemical structure in activity

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among chromeno-oxazine derivatives include substituents at positions 3, 9, and peripheral groups. Below is a comparative analysis:

Table 1: Structural and Physical Property Comparison
Compound Name Substituents (Position 9) Substituents (Position 3) Melting Point (°C) Yield (%) Notable Features
Target Compound 4-(2-hydroxyethyl)phenyl Phenyl Not reported Not reported Hydroxyethyl enhances polarity
3-(4-Fluorophenyl)-9-(2-hydroxyethyl)-chromeno-oxazine (4c, n=1) 2-hydroxyethyl 4-Fluorophenyl 149–151 81 Fluorine increases electronegativity
3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-chromeno-oxazine Thiophen-2-ylmethyl 4-Chlorophenyl Not reported Not reported Thiophene introduces sulfur heteroatom
9-Benzyl-2-phenyl-chromeno-oxazine (6a) Benzyl Phenyl 138–140 40 Simple benzyl group; lower yield
9-(4-Methylbenzyl)-2-phenyl-chromeno-oxazine (6d) 4-Methylbenzyl Phenyl 159–164 70 Methyl enhances hydrophobicity
9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-chromeno-oxazine Sulfone-containing tetrahydrothiophene Phenyl Not reported Not reported Sulfone group increases stability
Key Observations:

The sulfone group in 946385-16-6 () further enhances polarity and oxidative stability .

Electronic Effects: Electron-withdrawing groups (e.g., 4-fluorophenyl in 4c) may reduce electron density on the chromeno-oxazine core, influencing reactivity and binding interactions . Electron-donating groups (e.g., methyl in 6d) increase hydrophobicity and may enhance membrane permeability .

Synthetic Yields :

  • Substituents with steric bulk (e.g., 2,3-dimethylbenzyl in 6e ) correlate with lower yields (50%), while simpler groups (e.g., 4-methylbenzyl in 6d ) achieve higher yields (70%) .

Physicochemical Properties

  • Melting Points : Compounds with polar groups (e.g., 4c , mp 149–151°C) generally exhibit higher melting points than hydrophobic analogues (e.g., 6b , mp 124–128°C) .
  • Solubility : Hydroxyethyl and sulfone groups likely improve solubility in polar solvents, critical for bioavailability.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what key intermediates are involved?

The synthesis of chromeno-oxazine derivatives typically involves multi-step pathways. A common approach includes:

  • Core formation : Constructing the chromeno-oxazine core via Pechmann condensation (coumarin derivatives) or multi-component reactions involving arylglyoxals and aminocoumarins .
  • Functionalization : Introducing substituents (e.g., hydroxyethyl, phenyl) via alkylation or nucleophilic substitution. For example, the hydroxyethyl group can be introduced using ethylene oxide or protected glycol precursors under basic conditions .
  • Cyclization : Final oxazine ring closure using dehydrating agents like PCl₃ or POCl₃ . Key intermediates include the chromene precursor and substituted benzyl intermediates.

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